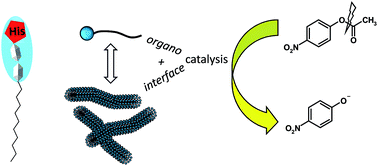Synthesis, self-assembly, and catalytic activity of histidine-based structured lipopeptides for hydrolysis reactions in water†
RSC Advances Pub Date: 2015-04-13 DOI: 10.1039/C5RA02853A
Abstract
A new series of lipopeptides was designed to study their organocatalytic properties towards ester hydrolysis and the role of their self-assembled structures in catalysis. Synthesis of the catalysts was achieved by grafting fatty chains on tripeptides either at the C-terminal position or at the N-terminal extremity, affording amphiphilic character and self-assembling properties. Insertion of a histidine in the peptide sequence was chosen to bring about organocatalytic activity. Self-organization was evidenced first by the determination of critical aggregation concentrations and then by characterizing the aggregates formed by performing scattering techniques and microscopy. Variation of the structures (peptide sequence, hydrophobic character) led to the formation of various aggregates, from globular objects to fibers. All derivatives containing histidine presented a catalytic activity for the hydrolysis reaction of p-nitrophenyl acetate in aqueous solution. The influence of the self-organization on the catalysis was evidenced by showing different behaviors observed between the monomers and aggregates.


Recommended Literature
- [1] Immobilized copper-layered nickel ferrite on acid-activated montmorillonite, [(NiFe2O4@Cu)(H+-Mont)], as a superior magnetic nanocatalyst for the green synthesis of xanthene derivatives
- [2] Small molecule–protein interactions in branch migration thermodynamics: modelling and application in the homogeneous detection of proteins and small molecules†
- [3] Differences in mechanical properties lead to anomalous phase separation in a model cell co-culture†
- [4] Monodisperse nonionic phytanyl ethylene oxidesurfactants: high throughput lyotropic liquid crystalline phase determination and the formation of liposomes, hexosomes and cubosomes†
- [5] Application of percolation concepts to electrical conductivity of polyaniline–inorganic salt composites
- [6] Palladium on nano-magnetite: a magnetically reusable catalyst in the ligand- and copper-free Sonogashira and Stille cross-coupling reactions
- [7] Metallomics scope
- [8] Generic, SN2 reactive silicone surfaces protected by poly(ethylene glycol) linkers: facile routes to new materials
- [9] In situ analyses for ion storage materials
- [10] Dynamics of water in conical solvation shells around a benzene solute under different thermodynamic conditions†

Journal Name:RSC Advances
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 181705-93-1
-
CAS no.: 10094-41-4









